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Introduction DNA topoisomerase Il (Topo 1) is a critical nuclear enzyme that resolves DNA
topological challenges during replication, transcription, and chromosome segregation by
introducing transient double-strand breaks (DSBs).[1] Vertebrates express two isoforms, Topo
lla and Topo 113, which have distinct and overlapping functions.[2][3] Topo lla is essential for
disentangling newly replicated chromosomes and is highly expressed in proliferating cells,
making it a key target for widely used anticancer drugs like etoposide and doxorubicin.[1][4]
These drugs, known as Topo Il poisons, stabilize the enzyme-DNA cleavage complex, leading
to an accumulation of cytotoxic DSBs.[4] However, the clinical efficacy of these agents is often
hampered by drug resistance, frequently linked to alterations in Topo lla expression or function.

[5]16]

The advent of CRISPR-Cas9 technology has revolutionized the study of gene function,
providing an unprecedented ability to precisely edit the genome.[7][8] This powerful tool can be
used to create knockouts, introduce specific mutations, or alter regulatory elements to
investigate the nuanced roles of Topo Il isoforms, dissect drug resistance mechanisms, and
validate Topo Il as a therapeutic target.[6][7][9] These application notes provide detailed
protocols for using CRISPR-Cas9 to study Topo Il function, focusing on drug resistance,
isoform-specific roles, and downstream signaling pathways.
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General Experimental Workflow for CRISPR-Cas9
Editing

The overall process for gene editing involves designing the guide RNA, delivering the CRISPR
components into the cell, allowing for DNA repair, and analyzing the resulting edits.[10][11]
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Caption: High-level workflow for CRISPR-Cas9 gene editing.
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Application 1: Overcoming Drug Resistance by
Editing TOP2A Splice Sites

Acquired resistance to Topo Il poisons can arise from altered RNA processing of the TOP2A
gene. For instance, in the etoposide-resistant K562 leukemia cell line (K/VP.5), inefficient
splicing of intron 19 leads to the expression of a truncated, non-functional 90 kDa isoform
(TOP20/90) and reduced levels of the full-length 170 kDa protein (TOP2a/170).[6][12] CRISPR-
Cas9 can be used to edit the suboptimal 5' splice site to restore normal splicing, increase
TOP20/170 expression, and re-sensitize cells to etoposide.[5][6]

Resistant Cell Phenotype CRISPR-Cas9 Intervention

Suboptimal TOP2A CRISPR-Cas9 with HDR Template

Targets Suboptimal Splice Site

Exon19/Intron19 Splice Site

Inefficient Splicing Correction to Consensus
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:

Reduced TOP2A/170 Protein
Increased TOP2A/90 Protein

Restored Splicing Efficiency

Increased TOP2A/170 Protein
Decreased TOP2A/90 Protein

Etoposide Resistance

Restored Etoposide Sensitivity

Click to download full resolution via product page

Caption: Logic diagram for circumventing drug resistance.
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Protocol 1: Splice Site Correction via CRISPR-Cas9 and
HDR

This protocol is adapted from studies on K562 cells.[1][5][6]

1. Design of sgRNA and HDR Template: a. ldentify the target suboptimal splice site in the
TOP2A gene (e.g., the Exon 19/Intron 19 boundary).[6] b. Use an online design tool to identify
a suitable 20-nucleotide sgRNA sequence immediately upstream of a Protospacer Adjacent
Motif (PAM), such as 'NGG' for Streptococcus pyogenes Cas9.[13] c. Synthesize a single-
stranded oligodeoxynucleotide (ssODN) to serve as the Homology-Directed Repair (HDR)
template. This template should be ~100-200 nucleotides long and contain the desired
"corrected" splice site sequence, flanked by homology arms matching the genomic sequence
on either side of the Cas9 cut site.[3] d. Introduce silent mutations into the PAM site within the
HDR template to prevent re-cutting of the edited allele.[5]

2. Preparation and Delivery of CRISPR Components: a. Culture K562 cells in appropriate
media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin). b. Form
ribonucleoprotein (RNP) complexes by incubating purified, high-fidelity Cas9 nuclease with the
synthesized sgRNA at room temperature for 20 minutes.[3] c. Resuspend ~2 x 10”6 cells in an
electroporation buffer and add the Cas9/sgRNA RNP complex and the HDR template sSODN.
d. Electroporate the cell suspension using a system like the Neon Transfection System with
optimized parameters for the cell line.
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3. Selection and Screening of Edited Clones: a. Immediately after electroporation, plate the
cells. To enhance HDR, media can be supplemented with an HDR enhancer for a short period.
[3] b. After 48 hours, perform limiting dilution cloning by plating the cells in 96-well plates at a
density of ~0.8 cells per well to isolate single-cell clones.[3] c. After 2-3 weeks, when colonies
are visible, lyse a portion of the cells from each well to extract genomic DNA. d. Screen for
edited alleles using a custom quantitative PCR (qPCR) assay with probes that specifically
distinguish between the wild-type and the edited splice site sequence.[3][6]

4. Validation and Functional Analysis: a. Expand the clones identified as positive by gPCR. b.
Confirm the precise edit by PCR amplifying the target genomic region and performing Sanger
sequencing.[14] c. Analyze TOP2a protein expression by Western blot using antibodies that
can distinguish the full-length (170 kDa) and truncated (90 kDa) isoforms.[12][14] d. Assess
drug sensitivity by performing cell viability assays (e.g., MTT or CellTiter-Glo) after treating the
edited and control cells with a range of etoposide concentrations. e. Measure etoposide-
induced DNA damage using the Comet assay or by staining for yH2AX, a marker for DSBs.[6]
[14]

Application 2: Elucidating Topo Il Isoform-Specific
Functions

Topo lla and Topo 11 share high sequence identity but have distinct biological roles.[3]
CRISPR-Cas9 can be used to generate isoform-specific knockouts to dissect their individual
contributions to cellular processes and drug response. For example, introducing a premature
stop codon can effectively ablate the expression of a specific isoform like TOP2[3.[3]

Protocol 2: Gene Knockout via CRISPR-Cas9 and HDR-
mediated Stop Codon Insertion

1. Design of sgRNA and HDR Template: a. Select a target site in an early exon of the target
gene (e.g., TOP2B). b. Design an sgRNA that directs Cas9 to cut near the desired insertion
site. c. Synthesize an ssODN HDR template containing the desired stop codon (e.g., TAA,
TAG, or TGA) at the cut site, flanked by homology arms.[3]

2. Delivery and Cloning: a. Follow the procedures for RNP formation and electroporation as
described in Protocol 1. b. Perform single-cell cloning via limiting dilution.
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3. Screening and Validation: a. Screen genomic DNA from expanded clones by gPCR using
probes that can differentiate the wild-type from the stop-codon-containing allele.[3] b. Confirm
the insertion of the stop codon via Sanger sequencing. c. Verify the absence of the target
protein (e.g., TOP2PB) by Western blot analysis. d. Quantify the relative mRNA expression levels
of both TOP2A and TOP2B using RT-gPCR to check for compensatory changes in expression.

[3]

4. Functional Characterization: a. Perform cell proliferation assays to determine if the knockout
affects cell growth. b. Evaluate sensitivity to various Topo Il poisons (e.g., etoposide,
doxorubicin) to see if the absence of the specific isoform alters the drug response. c. Analyze
cell cycle progression using flow cytometry to investigate any cell cycle-specific roles.

Application 3: Investigating Downstream DNA
Damage Response (DDR) Pathways

Topo Il poisons induce DSBs that activate complex cell cycle checkpoints and DNA repair
pathways, collectively known as the DNA Damage Response (DDR).[15] When Topo Il function
is inhibited, a G2 checkpoint is activated, involving key signaling proteins like ATM, ATR, and
p53.[15][16] Using CRISPR-edited cells allows for a clean system to study how the loss or
alteration of Topo Il impacts the activation of these critical pathways.
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Caption: Topo ll-induced DNA Damage Response pathway.
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Protocol 3: Analysis of DDR Activation in CRISPR-Edited
Cells

1. Cell Treatment: a. Culture wild-type, knockout (e.g., TOP2A KO), and/or edited (e.qg., splice
site corrected) cells. b. Treat cells with a Topo Il poison (e.g., etoposide at a concentration
determined from viability assays) or a vehicle control (e.g., DMSO) for various time points (e.g.,
1, 6, 24 hours).

2. Analysis of DNA Damage: a. Immunofluorescence for yH2AX: i. Fix treated cells on
coverslips with 4% paraformaldehyde. ii. Permeabilize with 0.25% Triton X-100. iii. Block with
1% BSA and incubate with a primary antibody against phospho-Histone H2A. X (Ser139). iv.
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g.,
DAPI). v. Image using a fluorescence microscope and quantify the number of yH2AX foci per
nucleus. b. Flow Cytometry for yH2AX: i. Harvest and fix cells with paraformaldehyde, then
permeabilize with ice-cold methanol. ii. Stain with an anti-yH2AX antibody followed by a
fluorescent secondary antibody. iii. Analyze the fluorescence intensity using a flow cytometer to
quantify the overall level of DNA damage in the cell population.[17]

3. Analysis of Checkpoint Protein Activation: a. Prepare whole-cell lysates from treated cells. b.
Perform Western blot analysis using antibodies against key DDR proteins and their
phosphorylated (activated) forms, such as:

e Phospho-ATM (Ser1981)

e Phospho-ATR (Ser428)

e Phospho-Chk1 (Ser345) / Phospho-Chk2 (Thr68)

e p53 and p21 c. Use a loading control (e.g., B-actin or GAPDH) to ensure equal protein
loading.

4. Cell Cycle Analysis: a. Harvest treated cells and fix them in 70% ethanol. b. Stain the cells
with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase A. c. Analyze
the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S,
and G2/M phases of the cell cycle. Look for an accumulation of cells in G2 as evidence of
checkpoint activation.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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